molecular formula C19H22N2O B14424520 1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one CAS No. 86310-43-2

1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one

Katalognummer: B14424520
CAS-Nummer: 86310-43-2
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: VREWZLCWOCKFNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one is a complex organic compound with the molecular formula C18H22N2O This compound is characterized by a pyrrolidinone ring substituted with benzyl and benzylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one: shares similarities with other benzyl-substituted pyrrolidinones and benzylamines.

    Benzimidazoles: These compounds also contain benzyl groups and exhibit similar chemical properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzyl and benzylamino groups

Eigenschaften

CAS-Nummer

86310-43-2

Molekularformel

C19H22N2O

Molekulargewicht

294.4 g/mol

IUPAC-Name

1-benzyl-5-(benzylamino)-5-methylpyrrolidin-2-one

InChI

InChI=1S/C19H22N2O/c1-19(20-14-16-8-4-2-5-9-16)13-12-18(22)21(19)15-17-10-6-3-7-11-17/h2-11,20H,12-15H2,1H3

InChI-Schlüssel

VREWZLCWOCKFNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(=O)N1CC2=CC=CC=C2)NCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.